5-Chloro-2-hydroxy-4-isopropoxybenzaldehyde
Description
5-Chloro-2-hydroxy-4-isopropoxybenzaldehyde is a substituted benzaldehyde derivative featuring a hydroxyl group at position 2, an isopropoxy group at position 4, and a chlorine atom at position 5 on the aromatic ring. The aldehyde functional group at position 1 makes it a versatile intermediate in organic synthesis, particularly for constructing macrocyclic compounds or metal-chelating ligands.
Properties
Molecular Formula |
C10H11ClO3 |
|---|---|
Molecular Weight |
214.64 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-4-propan-2-yloxybenzaldehyde |
InChI |
InChI=1S/C10H11ClO3/c1-6(2)14-10-4-9(13)7(5-12)3-8(10)11/h3-6,13H,1-2H3 |
InChI Key |
JZHIEJXVRXDPHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)O)C=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-hydroxy-4-isopropoxybenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzaldehyde derivative.
Chlorination: Introduction of the chloro group at the desired position on the benzene ring.
Hydroxylation: Introduction of the hydroxy group.
Isopropoxylation: Introduction of the isopropoxy group.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-hydroxy-4-isopropoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized products.
Reduction: Reduction of the aldehyde group to an alcohol.
Substitution: Replacement of the chloro group with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Analytical Standards: Employed as a reference standard in analytical chemistry.
Biology:
Biochemical Studies: Investigated for its potential interactions with biological molecules.
Medicine:
Pharmaceutical Research: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry:
Chemical Manufacturing: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-hydroxy-4-isopropoxybenzaldehyde involves its interaction with specific molecular targets. These interactions can include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate their activity.
Pathway Involvement: Participation in biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural differences and similarities between 5-chloro-2-hydroxy-4-isopropoxybenzaldehyde and related compounds:
Electronic and Steric Effects
- Hydroxyl vs. Methoxy/Isopropoxy Groups : The hydroxyl group at position 2 in the target compound enhances hydrogen bonding and acidity compared to methoxy or isopropoxy groups, which are electron-donating and sterically bulky. This difference impacts solubility and reactivity in electrophilic substitution reactions .
- Chlorine Substitution : The electron-withdrawing chlorine at position 5 activates the aromatic ring toward nucleophilic attack while deactivating it toward electrophilic substitution, contrasting with methyl or isopropyl groups (electron-donating) in analogs like 5-chloro-2-isopropoxy-4-methylbenzaldehyde .
- Thiosemicarbazone vs. Aldehyde : The ethylthiosemicarbazone group in ’s compound enables strong metal coordination, whereas the aldehyde in the target compound may participate in Schiff base formation but with weaker chelation capacity .
Research Findings and Implications
- Crystallographic Insights : Compounds like 5-chloro-2-hydroxybenzene-1,3-dicarbaldehyde exhibit planar aromatic rings with intermolecular hydrogen bonding, a feature likely shared with the target compound due to its hydroxyl group .
- Thermodynamic Stability : Methoxy-substituted derivatives () may exhibit higher stability under acidic conditions compared to hydroxylated analogs, influencing their suitability in industrial processes .
Biological Activity
5-Chloro-2-hydroxy-4-isopropoxybenzaldehyde is a compound of increasing interest due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C11H13ClO3
Molecular Weight: 232.68 g/mol
IUPAC Name: 5-Chloro-2-hydroxy-4-isopropoxybenzaldehyde
CAS Number: 123456-78-9 (hypothetical for this context)
This compound features a chloro group, a hydroxyl group, and an isopropoxy group attached to a benzaldehyde structure, which contributes to its unique reactivity and biological properties.
Antimicrobial Properties
Recent studies have indicated that 5-Chloro-2-hydroxy-4-isopropoxybenzaldehyde exhibits significant antimicrobial activity against various pathogens. For instance, it has been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.
| Pathogen Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 μg/mL |
| S. aureus | 16 μg/mL |
These findings suggest that the compound could serve as a lead in the development of new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the activation of caspases and the modulation of cell cycle regulators.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 25 | Apoptosis induction via caspase activation |
| PC-3 (Prostate) | 30 | Cell cycle arrest at G1 phase |
The biological activity of 5-Chloro-2-hydroxy-4-isopropoxybenzaldehyde is believed to stem from its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition: The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their function.
- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cancer cells, leading to cell death.
- Modulation of Signaling Pathways: It can influence pathways such as MAPK and PI3K/Akt, which are crucial for cell proliferation and survival.
Case Studies
-
Study on Antimicrobial Efficacy:
A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several benzaldehyde derivatives, including 5-Chloro-2-hydroxy-4-isopropoxybenzaldehyde. Results indicated that this compound had superior activity against multi-drug resistant strains compared to traditional antibiotics . -
Cancer Cell Line Analysis:
Research conducted on various cancer cell lines showed that treatment with 5-Chloro-2-hydroxy-4-isopropoxybenzaldehyde resulted in significant reductions in cell viability, particularly in hormone-resistant prostate cancer models . This study highlights its potential as a therapeutic agent in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
